Cas no 85326-06-3 (Dideoxyguanosine)

Dideoxyguanosine structure
Dideoxyguanosine structure
Produktname:Dideoxyguanosine
CAS-Nr.:85326-06-3
MF:C10H13N5O3
MW:251.241921186447
MDL:MFCD00057074
CID:60865

Dideoxyguanosine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
    • 2-Amino-9-[5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
    • 2',3'-Dideoxyguanosine
    • 2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
    • Guanosine, 2',3'-dideoxy-
    • Dideoxyguanosine
    • ddGuo
    • 2',3'-Didioxyguanosine
    • NSC619072
    • 2-amino-9-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
    • deoxy-deoxy-guanosine
    • 2', 3'-Dideoxyguanosine
    • 2'',3''-Dideoxyguanosine
    • 3234AC
    • AX8012129
    • 2′,3′-Dideoxyguanosine (ACI)
    • MDL: MFCD00057074
    • Inchi: 1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6+/m0/s1
    • InChI-Schlüssel: OCLZPNCLRLDXJC-NTSWFWBYSA-N
    • Lächelt: O=C1N=C(N)NC2N([C@H]3CC[C@@H](CO)O3)C=NC1=2

Berechnete Eigenschaften

  • Genaue Masse: 251.10200
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 3
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 388
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Topologische Polaroberfläche: 115
  • XLogP3: -0.9
  • Tautomerzahl: 9

Experimentelle Eigenschaften

  • Siedepunkt: 632.1°C at 760 mmHg
  • PSA: 119.05000
  • LogP: -0.04710

Dideoxyguanosine Sicherheitsinformationen

  • WGK Deutschland:3
  • Sicherheitshinweise: 24/25

Dideoxyguanosine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Alichem
A159003065-5g
2-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
85326-06-3 95%
5g
$817.00 2023-08-31
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031601-10mg
Dideoxyguanosine
85326-06-3 98%
10mg
¥805 2024-05-21
TRC
D439975-250mg
2’-3’-Dideoxyguanosine
85326-06-3
250mg
$333.00 2023-05-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBQS258-100MG
Dideoxyguanosine
85326-06-3 95%
100MG
¥ 277.00 2023-04-13
abcr
AB347810-100 mg
2',3'-Dideoxyguanosine, 90%; .
85326-06-3 90%
100 mg
€212.00 2023-07-19
Fluorochem
212038-1g
2-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
85326-06-3 95%
1g
£632.00 2022-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBQS258-5G
Dideoxyguanosine
85326-06-3 95%
5g
¥ 6,012.00 2023-04-13
eNovation Chemicals LLC
Y1046451-1g
2-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
85326-06-3 90%
1g
$345 2023-09-01
Ambeed
A783908-100mg
2-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
85326-06-3 95%
100mg
$80.0 2025-02-27
Aaron
AR004PXA-250mg
2-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
85326-06-3 95%
250mg
$88.00 2025-01-22

Dideoxyguanosine Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide
1.2 -
2.1 Reagents: Azobisisobutyronitrile ,  Dibutyltin oxide Solvents: 1,4-Dioxane
2.2 Reagents: Ammonium hydroxide Solvents: Methanol
Referenz
A novel and efficient preparation of 2',3'-dideoxynucleosides
Prisbe, Ernest J.; et al, Synthetic Communications, 1985, 15(5), 401-9

Synthetic Routes 2

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide
1.2 -
2.1 -
Referenz
A novel and efficient preparation of 2',3'-dideoxynucleosides
Prisbe, Ernest J.; et al, Synthetic Communications, 1985, 15(5), 401-9

Synthetic Routes 3

Reaktionsbedingungen
1.1 Catalysts: Adenosine deaminase Solvents: Water
Referenz
Enzymic synthesis of 2',3'-dideoxyguanosine
Nair, Vasu; et al, Synlett, 1991, (10), 753-4

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referenz
Synthesis and 1H and 13C NMR spectral characteristics of 8-bromo-2',3'-dideoxyguanosine and 8-bromo-2',3'-dideoxyinosine
Zeidler, Joanna; et al, Nucleosides & Nucleotides, 1996, 15(5), 1077-1095

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: Adenosine deaminase Solvents: Water ;  48 h, pH 7, 37 °C
Referenz
Arthrobacter oxydans as a biocatalyst for purine deamination
Medici, Rosario; et al, FEMS Microbiology Letters, 2008, 289(1), 20-26

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 0.4 MPa, rt
2.1 Reagents: Methylamine Solvents: Methanol ;  5 h, rt
Referenz
Synthesis and Anti-HIV Activity of a Series of 6-Modified 2',3'-dideoxyguanosine and 2',3'-didehydro-2',3'-dideoxyguanosine Analogs
Xie, Lujia; et al, Chinese Journal of Chemistry, 2013, 31(9), 1207-1218

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: Methanol
Referenz
General syntheses of 2',3'-dideoxynucleosides and 2',3'-didehydro-2',3'-dideoxynucleosides
Chu, C. K.; et al, Journal of Organic Chemistry, 1989, 54(9), 2217-25

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Methylamine Solvents: Methanol ;  5 h, rt
Referenz
Synthesis and Anti-HIV Activity of a Series of 6-Modified 2',3'-dideoxyguanosine and 2',3'-didehydro-2',3'-dideoxyguanosine Analogs
Xie, Lujia; et al, Chinese Journal of Chemistry, 2013, 31(9), 1207-1218

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: Adenosine deaminase ;  48 h
Referenz
Coupled biocatalysts applied to the synthesis of nucleosides
Medici, Rosario; et al, Nucleic Acids Symposium Series, 2008, 52(1), 541-542

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: 2-(Acetyloxy)-2-methylpropanoyl bromide Solvents: Acetonitrile ,  Water ;  1 h, rt
1.2 Reagents: Zinc alloy, base, Zn,Cu ;  10 min, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Referenz
Crystal structure of metacavir ethanol solvent compound
Liu, Cai-lian; et al, Huaxue Shiji, 2013, 35(1), 52-54

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Referenz
Crystal structure of metacavir ethanol solvent compound
Liu, Cai-lian; et al, Huaxue Shiji, 2013, 35(1), 52-54

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: 1,4-Dioxane
2.1 Reagents: Pyridine ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Referenz
Synthesis and 1H and 13C NMR spectral characteristics of 8-bromo-2',3'-dideoxyguanosine and 8-bromo-2',3'-dideoxyinosine
Zeidler, Joanna; et al, Nucleosides & Nucleotides, 1996, 15(5), 1077-1095

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Hexamethyldisilazane Solvents: Dimethylformamide
1.2 Solvents: Pyridine
1.3 Reagents: Methanol
2.1 Reagents: Imidazole Solvents: Dimethylformamide
3.1 Solvents: Dimethylformamide
4.1 Reagents: 1,3-Dimethyl-2-phenyl-1,3,2-diazaphospholidine
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
7.1 Reagents: Ammonia Solvents: Methanol
Referenz
General syntheses of 2',3'-dideoxynucleosides and 2',3'-didehydro-2',3'-dideoxynucleosides
Chu, C. K.; et al, Journal of Organic Chemistry, 1989, 54(9), 2217-25

Synthetic Routes 14

Reaktionsbedingungen
1.1 -
2.1 Solvents: Acetonitrile ;  10 min, -45 °C; 1 h, cooled; 20 h, rt
3.1 Reagents: Zinc Solvents: Dimethylformamide ;  1 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  12 h, 0.4 MPa, rt
5.1 Reagents: Methylamine Solvents: Methanol ;  5 h, rt
Referenz
Synthesis and Anti-HIV Activity of a Series of 6-Modified 2',3'-dideoxyguanosine and 2',3'-didehydro-2',3'-dideoxyguanosine Analogs
Xie, Lujia; et al, Chinese Journal of Chemistry, 2013, 31(9), 1207-1218

Synthetic Routes 15

Reaktionsbedingungen
1.1 -
2.1 Catalysts: Adenosine deaminase Solvents: Water
Referenz
Enzymic synthesis of 2',3'-dideoxyguanosine
Nair, Vasu; et al, Synlett, 1991, (10), 753-4

Synthetic Routes 16

Reaktionsbedingungen
1.1 -
2.1 -
3.1 Catalysts: Adenosine deaminase Solvents: Water
Referenz
Enzymic synthesis of 2',3'-dideoxyguanosine
Nair, Vasu; et al, Synlett, 1991, (10), 753-4

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Azobisisobutyronitrile ,  Dibutyltin oxide Solvents: 1,4-Dioxane
1.2 Reagents: Ammonium hydroxide Solvents: Methanol
Referenz
A novel and efficient preparation of 2',3'-dideoxynucleosides
Prisbe, Ernest J.; et al, Synthetic Communications, 1985, 15(5), 401-9

Synthetic Routes 18

Reaktionsbedingungen
Referenz
A novel and efficient preparation of 2',3'-dideoxynucleosides
Prisbe, Ernest J.; et al, Synthetic Communications, 1985, 15(5), 401-9

Dideoxyguanosine Raw materials

Dideoxyguanosine Preparation Products

Dideoxyguanosine Verwandte Literatur

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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:85326-06-3)Dideoxyguanosine
A841294
Reinheit:99%/99%
Menge:250mg/1g
Preis ($):157.0/525.0